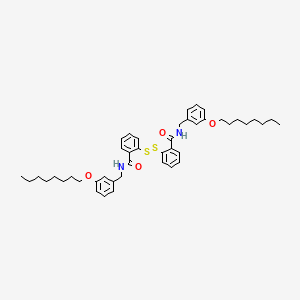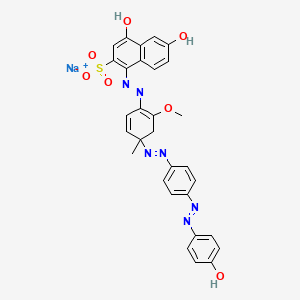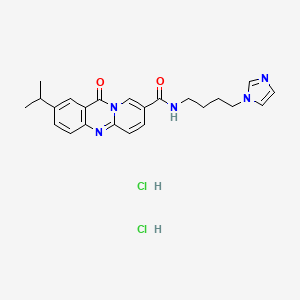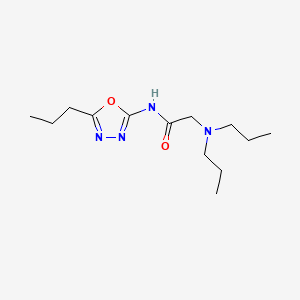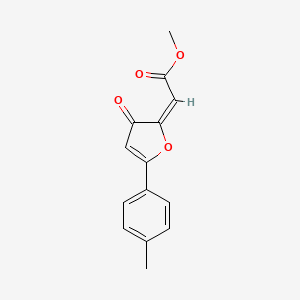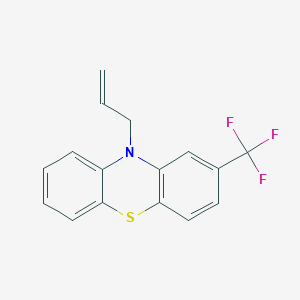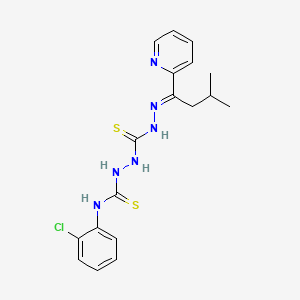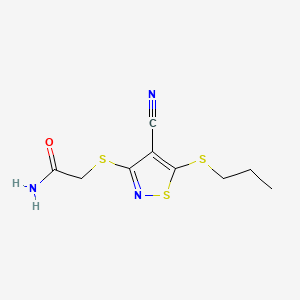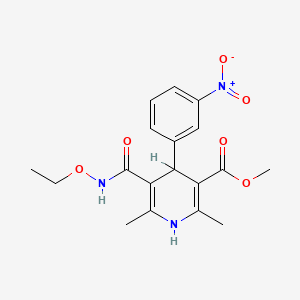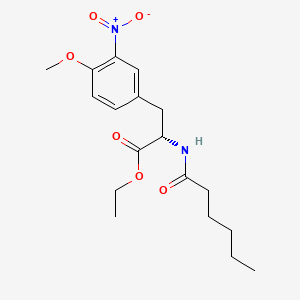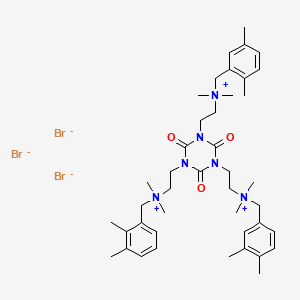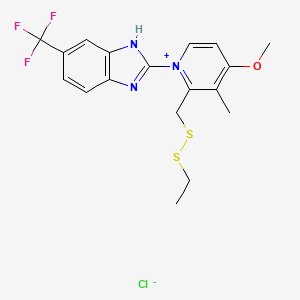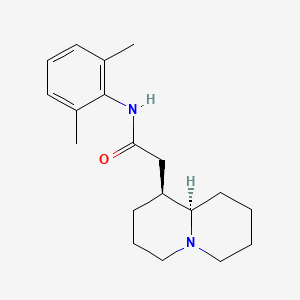
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- is a chemical compound with the molecular formula C19H28N2O. It is known for its complex structure and potential applications in various scientific fields. The compound is characterized by its octahydroquinolizine core and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the quinolizine core is reacted with an acyl chloride or anhydride in the presence of a base.
Addition of the Dimethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolizine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Quinolizine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolizine derivatives with hydrogenated functional groups.
Substitution: Quinolizine derivatives with various substituted functional groups.
Scientific Research Applications
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Affect Gene Expression: Influence the expression of specific genes, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- can be compared with other similar compounds, such as:
Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents, which may exhibit different chemical and biological properties.
Acetamide Derivatives: Compounds with acetamide groups attached to different core structures, which may have varying degrees of biological activity.
Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups attached to different core structures, which may show different reactivity and applications.
The uniqueness of 2H-Quinolizine-1-acetamide, octahydro-N-(2,6-dimethylphenyl)-, (1S-trans)- lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
162937-47-5 |
|---|---|
Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H28N2O/c1-14-7-5-8-15(2)19(14)20-18(22)13-16-9-6-12-21-11-4-3-10-17(16)21/h5,7-8,16-17H,3-4,6,9-13H2,1-2H3,(H,20,22)/t16-,17+/m0/s1 |
InChI Key |
YQPNERKMUPSIDS-DLBZAZTESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[C@@H]2CCCN3[C@@H]2CCCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2CCCN3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


